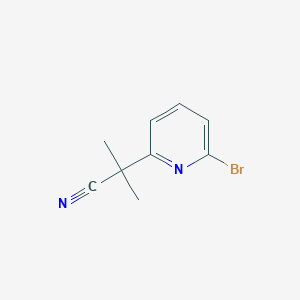

2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile

Description

2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile is a brominated pyridine derivative featuring a branched nitrile group at the 2-position of the pyridine ring. Its molecular formula is C₉H₉BrN₂, with a molecular weight of 241.09 g/mol. The compound’s structure combines a 6-bromopyridin-2-yl moiety with a 2-methylpropanenitrile substituent, introducing steric bulk and electronic effects due to the nitrile group.

Properties

IUPAC Name |

2-(6-bromopyridin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBASSRFWCWKBLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile typically involves the bromination of a pyridine derivative followed by the introduction of the nitrile group. One common method involves the use of 6-bromopyridin-2-ylmethanol as a starting material. This compound can be synthesized through the bromination of pyridine-2-methanol using bromine or N-bromosuccinimide (NBS) under controlled conditions .

The nitrile group can be introduced through a reaction with a suitable nitrile source, such as acetonitrile, under basic conditions. The reaction is typically carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and halogen bonding, which contribute to the compound’s biological activity .

Comparison with Similar Compounds

2-(6-Bromopyridin-2-yl)acetonitrile

Molecular Formula: C₇H₅BrN₂ Molecular Weight: 197.03 g/mol Structural Difference: Replaces the branched 2-methylpropanenitrile group with a simpler acetonitrile (-CH₂CN) substituent. Applications: Used as a research chemical and building block in organic synthesis, particularly in cross-coupling reactions due to the reactive bromine atom .

2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile

Molecular Formula: C₈H₈BrN₃ Molecular Weight: 226.07 g/mol Structural Difference: Substitutes the pyridine ring with a pyrimidine ring (two nitrogen atoms at positions 1 and 3). Applications: Likely serves as an intermediate in medicinal chemistry, leveraging the pyrimidine scaffold’s prevalence in drug design (e.g., kinase inhibitors) .

2-(2-Bromophenyl)-2-methylpropanenitrile

Molecular Formula : C₁₀H₁₀BrN

Molecular Weight : 224.10 g/mol

Structural Difference : Replaces the pyridine ring with a brominated benzene ring.

Safety Data : Classified under GHS hazard guidelines, requiring precautions for inhalation and skin contact .

Key Contrast : The phenyl ring lacks the pyridine’s lone pair of electrons, reducing basicity and altering solubility profiles.

Procyazine

Molecular Formula: C₁₀H₁₃ClN₆ Molecular Weight: 260.70 g/mol Structural Difference: Features a triazine core with a cyclopropylamino group and chlorinated substituent. Applications: Herbicide used in agriculture, highlighting the role of nitrile-containing compounds in agrochemicals . Key Contrast: The triazine ring and chlorine substituent enhance electrophilicity, making procyazine more reactive in biological systems compared to bromopyridine derivatives.

Tabulated Comparison of Key Properties

Research Findings and Trends

- Reactivity : Brominated pyridines (e.g., 2-(6-Bromopyridin-2-yl)acetonitrile) are preferred in Suzuki-Miyaura couplings due to the bromine’s leaving-group capability . The target compound’s branched nitrile may slow such reactions but improve stability in pro-drug designs.

- Biological Activity : Pyrimidine derivatives (e.g., 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile) show enhanced binding to enzymatic pockets in kinase inhibition studies .

- Safety : Brominated nitriles require careful handling; for example, 2-(2-Bromophenyl)-2-methylpropanenitrile mandates GHS-compliant safety protocols .

Biological Activity

2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile is a chemical compound characterized by its unique structure, which includes a brominated pyridine ring and a nitrile functional group. Its molecular formula is C₉H₈BrN, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Weight : 225.09 g/mol

- CAS Number : 1093879-76-5

- Molecular Structure : The compound features a 6-bromopyridine moiety attached to a 2-methylpropanenitrile backbone, which influences its reactivity and biological interactions.

Biological Activity

Research indicates that compounds similar to this compound may interact with various biological targets. Specifically, brominated pyridine derivatives have been studied for their roles as inhibitors in enzymatic pathways, suggesting potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to:

- Inhibit Enzymatic Activity : The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity.

- Modulate Receptor Function : The compound may interact with specific receptors, influencing various biological processes.

Case Studies and Research Findings

- CGRP Receptor Antagonism :

-

Enzyme Inhibition Studies :

- Investigations into related compounds have shown that they can effectively inhibit key enzymes involved in metabolic pathways. This suggests that this compound might exhibit similar properties, warranting further research into its specific enzyme targets.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | CAS Number | Similarity Score | Potential Biological Activity |

|---|---|---|---|

| 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | 871239-58-6 | 0.84 | Enzyme inhibition |

| 3-(Bromomethyl)picolinonitrile | 116986-13-1 | 0.78 | Antimicrobial properties |

| 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole | Not available | Not applicable | Inhibitor of inflammatory pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.